Cobalt chloride

Catalog No.
S615320
CAS No.
1332-82-7
M.F
CoCl2
Cl2Co
M. Wt
129.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt chloride

CAS Number

1332-82-7

Product Name

Cobalt chloride

IUPAC Name

cobalt(2+);dichloride

Molecular Formula

CoCl2
Cl2Co

Molecular Weight

129.84 g/mol

InChI

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2

InChI Key

GVPFVAHMJGGAJG-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[Co+2]

Solubility

Soluble in water
53.420 lb/100 lb water at 70 °F
In water, 1.16 kg/L at 0 °C
Soluble in alcohols, acetone, ether, glycerol, and pyridine
For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 53 (good)

Synonyms

cobalt chloride, cobalt dichloride, cobalt(II)chloride, cobaltous chloride, CoCl(2)

Canonical SMILES

[Cl-].[Cl-].[Co+2]

Description

The exact mass of the compound Cobalt chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water53.420 lb/100 lb water at 70 °fin water, 1.16 kg/l at 0 °csoluble in alcohols, acetone, ether, glycerol, and pyridine38.5 g/100 cc methanol; 45 g/100 cc water at 7 °c; 105 g/100 cc water at 96 °c; 8.6 g/100 cc acetone53 parts by wt (of formula wt)/100 parts of water by wt at 20 °csolubility in water, g/100ml at 20 °c: 53 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51149. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Hypoxia Model:

Cobalt chloride is widely used as a chemical hypoxia model. Hypoxia refers to low oxygen conditions. While decreasing oxygen concentration is the most accurate method, it requires specialized equipment like hypoxia chambers, which are not readily available in all laboratories. CoCl₂ offers a convenient alternative by mimicking the effects of hypoxia at the cellular level. It achieves this by stabilizing hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, which are crucial regulators of cellular responses to low oxygen environments []. This allows researchers to study cellular adaptations and signaling pathways activated during hypoxia without needing specialized equipment [].

Investigating Cellular Responses:

By mimicking hypoxia, CoCl₂ helps researchers investigate various cellular responses, including:

  • Angiogenesis: The formation of new blood vessels. CoCl₂ can stimulate the growth of new blood vessels, allowing scientists to study the mechanisms involved in this process [].
  • Erythropoiesis: The production of red blood cells. CoCl₂ can induce erythropoiesis, making it a valuable tool for understanding red blood cell development and treatments for anemia [].
  • Metabolism: CoCl₂ can alter cellular metabolism by promoting the production of energy under low oxygen conditions []. This helps researchers understand how cells adapt to changing oxygen levels and survive in hypoxic environments.
  • Inflammation: Studies suggest CoCl₂ might influence the activity of immune cells and modulate inflammatory responses []. This offers potential avenues for research on inflammatory diseases.

Other Research Applications:

Beyond its role in hypoxia research, CoCl₂ has applications in other scientific fields, including:

  • Antibacterial activity: Some studies suggest CoCl₂ might exhibit antibacterial properties against certain bacteria, like Helicobacter pylori [].
  • Cancer research: CoCl₂ can be used to study tumor cell behavior and identify potential therapeutic targets in cancer [].
  • Material science: CoCl₂ finds application in the development of new materials with specific properties, such as superconductors.

Cobalt chloride exists primarily in two forms: anhydrous cobalt(II) chloride and hydrated cobalt(II) chloride. The anhydrous form is a blue crystalline solid, while the hexahydrate appears pink. Cobalt chloride has the chemical formula CoCl₂ and can exist in various hydrated forms such as CoCl₂·6H₂O (hexahydrate) and CoCl₂·2H₂O (dihydrate) . The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air.

  • Ligand Exchange: When cobalt(II) ions are treated with chloride ions, a reversible reaction occurs:

    [Co(H2O)6]2++4Cl[CoCl4]2+6H2O[Co(H_2O)_6]^{2+}+4Cl^{-}\rightleftharpoons [CoCl_4]^{2-}+6H_2O

    This reaction results in a color change from pink (hydrated form) to blue (tetrachlorocobaltate ion) .
  • Thermal Decomposition: Heating hydrated cobalt(II) chloride leads to dehydration, producing anhydrous cobalt(II) chloride:

    CoCl26H2OCoCl2+6H2OCoCl_2·6H_2O\rightarrow CoCl_2+6H_2O

    This process is also reversible; adding water to the anhydrous form restores the pink color of the hexahydrate .
  • Precipitation Reactions: Cobalt chloride can react with sodium hydroxide to form cobalt(II) hydroxide, which precipitates out of solution:

    [Co(H2O)6]2++2OH[Co(H2O)4(OH)2]+2H2O[Co(H_2O)_6]^{2+}+2OH^{-}\rightarrow [Co(H_2O)_4(OH)_2]+2H_2O

Cobalt chloride can be synthesized through various methods:

  • From Cobalt Hydroxide: Reacting cobalt(II) hydroxide with hydrochloric acid yields cobalt(II) chloride:

    Co(OH)2+2HClCoCl2+2H2OCo(OH)_2+2HCl\rightarrow CoCl_2+2H_2O
  • From Cobalt Carbonate: Similarly, cobalt carbonate reacts with hydrochloric acid:

    CoCO3+2HClCoCl2+CO2+H2OCoCO_3+2HCl\rightarrow CoCl_2+CO_2+H_2O
  • Hydration: The hexahydrate can be obtained by evaporating aqueous solutions of cobalt(II) chloride at controlled temperatures

    Cobalt chloride has diverse applications across various fields:

    • Indicator for Humidity: Due to its color change properties, cobalt chloride is used as a humidity indicator in desiccants.
    • Catalyst: It serves as a catalyst in organic synthesis and polymerization reactions.
    • Electroplating: Cobalt chloride is used in electroplating processes to deposit cobalt coatings.
    • Biochemical Research: It is employed in studies involving cellular responses to hypoxia and other physiological conditions

      Research on cobalt chloride interactions focuses on its behavior in biological systems and its potential therapeutic uses. Studies have shown that it can induce oxidative stress and influence signaling pathways related to cell survival and apoptosis. Its role as a hypoxia mimetic makes it valuable for understanding mechanisms of disease progression and treatment responses .

    Cobalt chloride shares similarities with several other cobalt compounds. Here are some notable comparisons:

    CompoundChemical FormulaKey Characteristics
    Cobalt(II) sulfateCoSO₄Soluble in water; used in agriculture as a micronutrient.
    Cobalt(II) nitrateCo(NO₃)₂Soluble; often used in electroplating and as a precursor for other cobalt compounds.
    Cobalt(III) oxideCo₂O₃Stable at high temperatures; used as a catalyst and pigment.

    Uniqueness of Cobalt Chloride: Unlike many other cobalt compounds that are primarily stable in one oxidation state or form, cobalt chloride exhibits notable reversibility between its hydrated and anhydrous states, making it particularly interesting for studies involving dynamic equilibrium and colorimetric applications .

    Physical Description

    Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.
    Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline]
    PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE.

    Color/Form

    Pale-blue hygroscopic leaflets; colorless in very thin layers
    Blue hexagonal leaflets

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    128.870899 g/mol

    Monoisotopic Mass

    128.870899 g/mol

    Boiling Point

    1049 °C

    Heavy Atom Count

    3

    Density

    1.924 at 68 °F (USCG, 1999) - Denser than water; will sink
    3.36 at 25 °C/4 °C
    Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/
    3.4 g/cm³

    LogP

    0.85

    Odor

    Slight sharp odor

    Decomposition

    Dec 400 °C on long heating in air.
    When heated to decomp it emits toxic fumes of /hydrogen chloride/

    Melting Point

    187 °F (USCG, 1999)
    735 °C

    UNII

    EVS87XF13W

    GHS Hazard Statements

    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350i: May cause cancer by inhalation [Danger Carcinogenicity];
    H360F ***: May damage fertility [Danger Reproductive toxicity];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Therapeutic Uses

    /CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cobaltous chloride is included in the database.
    The following drug products were withdrawn or removed from the market because such drug products or components of such drug products were found to be unsafe or not effective. The following drug products may not be compounded under the exemptions provided by section 503A(a) of the Federal, Food, Drug, and Cosmetic: Cobalt. All drug products containing cobalt salts (except radioactive forms and its salts and cobalamin and its derivatives.
    MEDICATION: Hematinic.
    MEDICATION (VET): Nutritional factor. Used in cobalt deficiency in ruminants.
    For more Therapeutic Uses (Complete) data for Cobaltous chloride (9 total), please visit the HSDB record page.

    MeSH Pharmacological Classification

    Antimutagenic Agents

    Mechanism of Action

    The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer.

    Vapor Pressure

    VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Other CAS

    7646-79-9

    Absorption Distribution and Excretion

    ... gastrointestinal absorption of cobalt chloride given to rats is estimated to be about 30%.
    When radioactive (60)cobalt as cobaltous chloride was given orally to humans, the avg absorption was calculated at 5-44%, with these figures being based on the amt of unabsorbed cobalt remaining in the feces. Based on 24 hr urinary excretion figures of perorally given (60)cobalt absorption has been estimated to be on avg 18%, individual values ranging from 9% to 42%. Absorption and/or excretion is influenced by the amt of cobalt given and by nutritional factors.
    Twelve to 36 hr after the admin of a small dose of radioactive cobalt chloride to pregnant mice ... the highest activity of radioactive cobalt /was found/ in liver, kidney, fetus, and placenta.
    ... One week after /rats/ ... had received ten daily sc injections of cobalt chloride (40 mg/kg) and ... the highest amt of cobalt /was found/ in the liver, which on avg contained 11% of the admin dose.
    For more Absorption, Distribution and Excretion (Complete) data for Cobaltous chloride (22 total), please visit the HSDB record page.

    Associated Chemicals

    Cobalt(II) chloride hexahydrate;7791-13-1
    Cobalt(II) chloride dihydrate;14216-74-1

    Wikipedia

    Cobalt(II) chloride
    Aldica

    Drug Warnings

    The goitrogenic effect has been elicited by the oral administration of 3-4 mg/kg to children in the course of treatment of sickle cell anemia. Toxicity resulting from overzealous therapeutic administration has been reported to produce vomiting, diarrhea, and a sensation of warmth. IV administration leads to flushing of the face, increased blood pressure, slowed respiration, giddiness, tinnitus, and deafness due to nerve damage.
    Cardiomyopathy in 17 yr old girl on maintenance hemodialysis, who had been given cobalt chloride 25 mg twice daily for about 9 months.
    ... Great enlargement of thyroid with all symptoms of myxedema /occurred/ in a child of 17 mo who had received over period of 2 wk daily dose of iron-cobalt preparation representing 4 mg/kg of cobalt chloride. A marked drop in (131)-iodine uptake after a wk (approaching nil after 2 wk) of dosage of 150 mg/day of cobaltous chloride was observed ... This toxic effect is not invariable in patients receiving cobalt therapy; several observers have failed to find any adverse clinical effect on thyroid activity ... .
    ... Optic atrophy has been reported in a case in which a patient was treated with cobalt chloride for pancytopenia.
    For more Drug Warnings (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.

    Biological Half Life

    Following a single oral dose /of cobalt chloride/, the blood cobalt concentration-time curve /in male fischer 344 rats/ was triphasic, peaked at 3.2 hr, and had an absorptive half-life of 0.9 hr, an elimination phase half-life of 3.9 hr, and a terminal elimination half-life of 22.9 hr. ... Following intravenous administration, 10.1% of the dose was excreted in the feces, indicating that cobalt can be secreted in the bile. Following a single intravenous injection, the concentration-time curve displayed three segments. The first segment, which occurred during the first 4 hr, had a rapid half-life of 1.3 hr. The second phase, from 4 to 12 hr, demonstrated a slower clearance rate with a half-life of 4.3 hr. The final and slowest phase, from 12 to 36 hr, had a half-life of 19 hr.
    The retention of (60)CoCl2 (cobaltous chloride) given iv has been studied by total body counting for periods of up to 1000 days. Following a rapid initial clearance within days of about 90% of a given dose, 10% was eliminated with a biological half-time of about 2 yr. /(60)Cobaltous chloride/

    Methods of Manufacturing

    Preparation of anhydrous from cobalt powder and Cl2. ... From the acetate and acetyl chloride ... . By dehydration of the hexahydrate with SOCl2.
    By the action of hydrochloric acid on cobalt; its oxide, hydroxide, or carbonate.

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. ... Moisture sensitive. Handle and store under inert gas. Hygroscopic. ... Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
    Dry.
    Store in airtight containers. /Hexahydrate/

    Interactions

    ... Immortalized alveolar epithelial type II cells were incubated for 4 hr with various concentrations of either NiCl2, CoCl2, or NiCl2 and CoCl2 together, and cell viability assessed 24 hr later. The LD50 for NiCl2 was 5.7 mM. CoCl2, with an LD50 of 1.1 mM, was about five times more potent than NiCl2. Mixtures of NiCl2 and CoCl2 decreased cell viability synergistically.
    Rats ... /were administered/ ... (60)Co by gavage as inorganic (60)CoCl2 or in a form incorporated into freshwater fish. Orizias latipes were placed in vessels containing 2 L of tap water with radioactive cobalt. Periodically thereafter the fish were sacrificed, homogenized, and administered to rats via a stomach tube... Rats gavaged with (60)Co incorporated into the fish retained much more (60)Co than control rats. This trend was notable in rats given fish kept in radioactive solution for longer periods. Marked differences in tissue distribution of (60)Co were also observed between rats given (60)Co incorporated into fish and control rats.
    Fucosterol is a phytosterol commonly extracted from algae. It has been proved that fucosterol possesses antioxidant activity that is capable of scavenging the free radicals causing skin damages. In this study, we investigated the protective mechanisms of fucosterol on cobalt chloride (CoCl2) induced hypoxia damages to keratinocytes (HaCaT). We found that fucosterol inhibited CoCl2 induced cytotoxicity and inflammation in a dose-dependent manner. Furthermore, fucosterol attenuated CoCl2 induced excess expression of IL-6, IL-1beta and TNF-a in HaCaT cells. In addition, fucosterol surpressed the phosphorylation of PI3K and Akt and accumulation of HIF1-a simulated by CoCl2. Taken together, these results suggested that fucosterol executed its protective effects against CoCl2 induced cytotoxicity and inflammation by the inhibition of hypoxia inducible factor through PI3K/Akt pathway.
    Epithelial-mesenchymal transition (EMT) occurs during adult tissue remodeling responses including carcinogenesis and fibrosis. Existing evidence reveals that hepatocytes can undergo EMT in adult liver, which is critically involved in chronic liver injury. We herein established a hypoxia-induced EMT model in human LO2 hepatocytes treated with cobalt chloride (CoCl2) in vitro, and evaluated the effects of curcumin, a natural antifibrotic compound, on hepatocyte EMT and explored the underlying molecular mechanisms. We found that CoCl2 at non-toxic doses induced a mesenchymal cell phenotype in hepatocytes and upregulated several mesenchymal markers including a-smooth muscle actin, vimentin, N-cadherin, fibronectin and Snail (an EMT-related transcription factor), but downregulated the epithelial marker E-cadherin in hepatocytes. However, curcumin reversed the morphological changes, abrogated the increased expression of mesenchymal markers, and rescued E-cadherin expression in CoCl2-treated hepatocytes, suggesting the inhibition of hepatocyte EMT in vitro. We further found that curcumin interfered with the transforming growth factor-beta (TGF-beta) signaling by reducing the expression of TGF-beta receptor I and inhibiting the expression and phosphorylation of Smad2 and Smad3. Use of SB431542, a specific inhibitor of TGF-beta receptor I, demonstrated that interference with the TGF-beta/Smad pathway was associated with curcumin suppression of hepatocyte EMT. Our in vivo data showed that curcumin affected hepatic EMT in rat fibrotic liver caused by carbon tetrachloride, which was associated with the inhibition of TGF-beta/Smad signaling.
    For more Interactions (Complete) data for Cobaltous chloride (12 total), please visit the HSDB record page.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Modify: 2024-02-18

Explore Compound Types